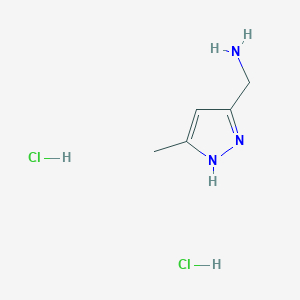

5-(Aminomethyl)-3-methylpyrazole dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(5-methyl-1H-pyrazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-4-2-5(3-6)8-7-4;;/h2H,3,6H2,1H3,(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCNAYPZCHTJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-methylpyrazole dihydrochloride typically involves the reaction of 3-methylpyrazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the dihydrochloride salt. The general reaction scheme is as follows:

Starting Materials: 3-methylpyrazole, formaldehyde, ammonium chloride.

Reaction Conditions: Acidic medium, typically hydrochloric acid.

Procedure: The 3-methylpyrazole is reacted with formaldehyde and ammonium chloride in the presence of hydrochloric acid. The reaction mixture is stirred and heated to promote the formation of the desired product. The resulting compound is then isolated and purified to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Aminomethyl)-3-methylpyrazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced amines or hydrides.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Aminomethyl)-3-methylpyrazole dihydrochloride serves as a crucial scaffold in the design of new pharmaceutical agents. Its structure allows for modifications that enhance biological activity against various targets.

- Anticancer Activity : Compounds containing the pyrazole moiety have been extensively studied for their anticancer properties. Research indicates that derivatives of 5-(aminomethyl)-3-methylpyrazole exhibit selective inhibition against multiple cancer cell lines, showcasing their potential as anticancer agents .

- Anti-inflammatory Properties : The pyrazole framework is recognized for its anti-inflammatory effects. Studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

- Antimicrobial Effects : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential application in developing new antibiotics .

Biochemical Applications

This compound is also explored for its biochemical interactions:

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific kinases, such as p38MAPK and ELOVL6, which are involved in critical cellular processes. This inhibition can lead to therapeutic strategies for metabolic disorders and cancer .

- Signal Transduction Modulation : Recent studies have focused on the role of pyrazole derivatives in modulating signaling pathways related to innate immunity, particularly through P2Y receptor antagonism. This suggests a pathway for developing treatments for immune-related conditions .

Agricultural Applications

The insecticidal properties of pyrazole derivatives have also been noted:

- Pest Control : Certain compounds derived from 5-(aminomethyl)-3-methylpyrazole have demonstrated activity against agricultural pests by interfering with their nervous systems. This makes them candidates for developing safer insecticides .

Synthesis and Derivative Development

The synthesis of this compound is crucial for exploring its applications:

- Synthetic Routes : Various methods have been developed to synthesize this compound efficiently, allowing for the production of analogs with enhanced properties. These synthetic strategies are essential for advancing research into its applications .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in different applications:

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)-3-methylpyrazole dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, modulating the function of enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

5-Aminopyrazole: Another pyrazole derivative with similar structural features.

3-Methylpyrazole: The parent compound without the aminomethyl group.

2-Aminomethylpyrazole: A positional isomer with the aminomethyl group at a different position.

Uniqueness: 5-(Aminomethyl)-3-methylpyrazole dihydrochloride is unique due to the specific positioning of the aminomethyl group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

5-(Aminomethyl)-3-methylpyrazole dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a pyrazole derivative characterized by its aminomethyl group. The synthesis typically involves the reaction of 3-methylpyrazole with formaldehyde and subsequent hydrochloride salt formation. This compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing 3-methylpyrazole with formaldehyde under acidic conditions.

- Salt Formation : Reacting the free base with hydrochloric acid to yield the dihydrochloride salt.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 value of 12.5 µM.

- NCI-H460 (lung cancer) : IC50 value of 42.3 µM.

- Hep-2 (laryngeal cancer) : IC50 value of 3.25 mg/mL .

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties . It acts as an inhibitor of specific pro-inflammatory cytokines, potentially modulating pathways involved in inflammation .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenases (COX) and certain kinases.

- Receptor Binding : It may also bind to receptors that mediate cellular responses to growth factors and cytokines, altering downstream signaling pathways.

Case Studies and Research Findings

Several studies provide insights into the biological efficacy of this compound:

- Anticancer Study : A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant bacterial strains, suggesting its utility in combating antibiotic resistance.

Data Summary

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Various Bacteria | MIC: 10-50 µg/mL |

| Anticancer | MCF-7 | IC50: 12.5 µM |

| NCI-H460 | IC50: 42.3 µM | |

| Hep-2 | IC50: 3.25 mg/mL | |

| Anti-inflammatory | Cytokine Production | Inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.